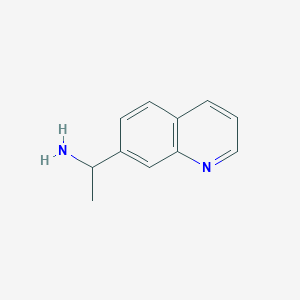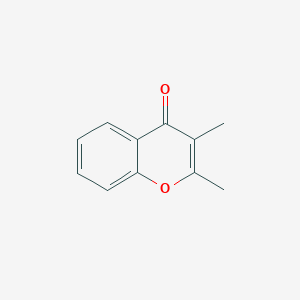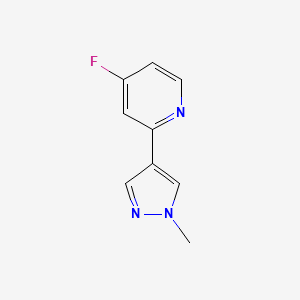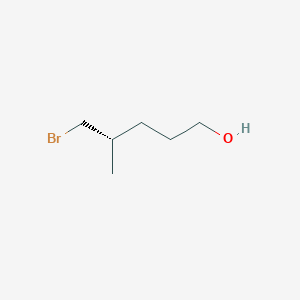
3-(2-hydroxyethyl)-1H-indol-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-hydroxyethyl)-1H-indol-6-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. This compound features a hydroxyethyl group attached to the indole ring, which can influence its chemical reactivity and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-1H-indol-6-ol can be achieved through several methods. One common approach involves the alkylation of indole with ethylene oxide in the presence of a base, such as potassium carbonate, to introduce the hydroxyethyl group at the 3-position of the indole ring. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide at elevated temperatures.
Another method involves the reduction of 3-(2-nitroethyl)-1H-indol-6-ol using a reducing agent such as palladium on carbon in the presence of hydrogen gas. This reduction step converts the nitro group to a hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
3-(2-hydroxyethyl)-1H-indol-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: 3-(2-carboxyethyl)-1H-indol-6-ol.
Reduction: 3-(2-aminoethyl)-1H-indol-6-ol.
Substitution: 3-(2-chloroethyl)-1H-indol-6-ol.
科学研究应用
3-(2-hydroxyethyl)-1H-indol-6-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-(2-hydroxyethyl)-1H-indol-6-ol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the indole ring can interact with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 3-(2-hydroxyethyl)-1H-quinoline-2,4-dione
- Diethanolamine
- 3-(2-hydroxyethylamino)quinoline-2,4-dione
Uniqueness
3-(2-hydroxyethyl)-1H-indol-6-ol is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the structural features of indole with the reactivity of the hydroxyethyl group, making it a versatile intermediate in synthetic chemistry and a valuable compound in biological research.
属性
分子式 |
C10H11NO2 |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-1H-indol-6-ol |
InChI |
InChI=1S/C10H11NO2/c12-4-3-7-6-11-10-5-8(13)1-2-9(7)10/h1-2,5-6,11-13H,3-4H2 |
InChI 键 |
KCNFVDIFIIPTRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1O)NC=C2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11912532.png)

![7-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B11912540.png)



![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)




![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)
